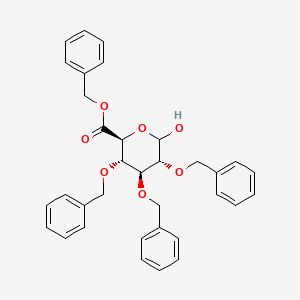

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate

Description

Significance of Uronic Acid Moieties in Biologically Active Glycans and Glycoconjugates

Uronic acid moieties, such as D-glucuronic acid (GlcA), are critical constituents of numerous biologically active glycans and glycoconjugates. wikipedia.org Glycans, which are complex carbohydrates, play vital roles in processes ranging from cell-cell recognition and signaling to immune responses. nih.govnih.gov Uronic acids are characterized by a carboxylic acid group at the C-6 position, which is typically ionized at physiological pH, imparting a negative charge to the molecule and increasing its water solubility. wikipedia.org

This feature is central to the function of glycosaminoglycans (GAGs), a major class of linear polysaccharides found abundantly on the cell surface and in the extracellular matrix. mdpi.com Key examples of GAGs containing D-glucuronic acid include:

Hyaluronic acid: A non-sulfated GAG involved in lubricating joints, maintaining tissue hydration, and facilitating cell migration. wikipedia.org

Heparin and Heparan Sulfate (B86663): These highly sulfated GAGs are crucial for regulating blood coagulation and are involved in cell signaling by interacting with growth factors and other proteins. wikipedia.orgmdpi.com

Chondroitin Sulfate and Dermatan Sulfate: These are essential components of cartilage, skin, blood vessels, and other connective tissues, contributing to their structure and function. wikipedia.org

The presence of D-glucuronic acid in these macromolecules is essential for their biological activities, which include regulating cell division, gene expression, inflammation, and angiogenesis. mdpi.com The specific arrangement and modification of these uronic acid-containing chains create diverse structures that can interact specifically with a wide array of proteins, thereby modulating numerous physiological and pathological processes. nih.govoup.com

Overview of Benzyl (B1604629) 2,3,4-Tri-O-benzyl-D-glucuronate as a Versatile Synthetic Intermediate

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is a chemically modified derivative of D-glucuronic acid that serves as a key building block in synthetic carbohydrate chemistry. medchemexpress.comnih.gov In this compound, the hydroxyl groups at positions 2, 3, and 4, as well as the carboxylic acid at C-6, are protected with benzyl (Bn) groups. This "fully benzylated" structure renders the molecule stable and highly soluble in common organic solvents, facilitating its use in synthesis.

The key feature of this intermediate is the presence of a free hydroxyl group at the anomeric (C-1) position, allowing for its direct use as a glycosyl donor. A glycosyl donor is a carbohydrate molecule that provides the anomeric carbon for the formation of a glycosidic bond with a glycosyl acceptor (a molecule with a free hydroxyl group). The benzyl protecting groups are relatively stable but can be removed simultaneously under specific conditions, typically through catalytic hydrogenation, at a later stage in the synthesis. researchgate.net

This compound is therefore a valuable precursor for the synthesis of oligosaccharides containing a D-glucuronic acid moiety, which are essential for studying the biology of GAGs and other important glycoconjugates. mdpi.comresearchgate.net

Compound Data

Below are tables detailing the properties of this compound and other related compounds mentioned in the text.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 53684-90-5 |

| Molecular Formula | C₃₄H₃₄O₇ |

| Molecular Weight | 554.63 g/mol |

| Density | 1.263 g/cm³ |

| Boiling Point | 678.398 °C at 760 mmHg |

| Flash Point | 214.215 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Description |

| ¹H NMR | Aromatic protons from the benzyl groups typically appear in the range of δ 7.2–7.4 ppm. The anomeric proton at the C-1 position is observed around δ 5.2 ppm. |

| ¹³C NMR | The spectrum confirms the presence of the glucuronic acid core and the benzyl protecting groups. |

Strategies for O-Benzylation of D-Glucuronic Acid Precursors

The introduction of benzyl ethers to protect the hydroxyl groups at the C-2, C-3, and C-4 positions is a fundamental aspect of the synthesis. These benzyl groups are relatively stable, rendering the protected molecule amenable to a wide range of subsequent chemical transformations.

Regioselective Benzylation Approaches

Achieving selective benzylation of the hydroxyl groups at positions 2, 3, and 4, while leaving the C-6 hydroxyl group available for oxidation, is a key challenge. The reactivity of the different hydroxyl groups in a sugar molecule varies, a factor that can be exploited to achieve regioselectivity. For D-glucose derivatives, the general order of reactivity for benzoylation has been observed as 2-OH > 3-OH > 4-OH, with the primary 6-OH group often being the most reactive towards other reagents. rsc.org

Strategies for regioselective protection often involve multi-step sequences of protection and deprotection. rsc.org One common approach involves the use of a temporary protecting group for the C-6 hydroxyl, allowing for the benzylation of the other positions, followed by selective deprotection of C-6. An alternative is to leverage the inherent reactivity differences of the hydroxyl groups under specific reaction conditions. For instance, methods using dibutyltin oxide (Bu₂SnO) are known to facilitate regioselective benzylation by activating specific hydroxyl groups. tandfonline.com An efficient three-step synthesis of the related compound, benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside, highlights a key step of selective debenzylation-acetylation of a perbenzylated glucose using ZnCl₂-Ac₂O-HOAc. nih.govresearchgate.net

Application of Reductive Etherification in Carbohydrate O-Benzylation

Reductive etherification has emerged as a powerful method for the O-benzylation of carbohydrates. tandfonline.comresearchgate.net This reaction involves the reduction of an in-situ formed hemiacetal, which is generated between a hydroxyl group of the carbohydrate and an aldehyde, such as benzaldehyde. tandfonline.comresearchgate.net Trialkylsilanes, like triethylsilane (Et₃SiH), are commonly employed as the reducing agent, often catalyzed by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). researchgate.net

A significant advantage of this method is its applicability to one-pot combinatorial protection strategies. researchgate.net The reaction can be performed directly on free hydroxyl groups or, more efficiently, on their trimethylsilyl (TMS) ether surrogates. tandfonline.com The process typically involves mixing the aldehyde, the TMS-protected sugar, triethylsilane, and the TMSOTf catalyst. tandfonline.com This approach has been successfully used for the benzylation of various carbohydrate derivatives. researchgate.net

| Method | Reagents | Key Features |

| Direct Reductive Benzylation | Benzaldehyde, Trialkylsilane (e.g., Et₃SiH), Acid Catalyst (e.g., TMSOTf) | Involves in-situ formation and reduction of a hemiacetal. tandfonline.comresearchgate.net |

| TMS Ether Mediated | Benzaldehyde, Trialkylsilane, TMSOTf | Performed on TMS-protected hydroxyl groups for potentially higher efficiency. tandfonline.com |

| Regioselective Reductive Benzylation | Substrate-dependent | Can achieve selectivity based on the differential reactivity of hydroxyl groups. researchgate.net |

Optimization of Benzylation Conditions for D-Glucuronic Acid Derivatives

Optimizing benzylation conditions is critical to maximize the yield of the desired 2,3,4-tri-O-benzylated product while minimizing side reactions. Key parameters include the choice of benzylating agent, base, solvent, reaction temperature, and time. The traditional Williamson ether synthesis, using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH), is a common method. However, alkali metal hydroxides are also frequently used as bases. researchgate.net

For complex molecules like D-glucuronic acid derivatives, harsh conditions can lead to side reactions. Therefore, milder and more selective methods are often preferred. The development of an efficient three-step synthesis for benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside underscores the importance of optimizing each step, including the selective deprotection of a fully benzylated intermediate to free the C-6 hydroxyl group for subsequent oxidation. researchgate.net

Introduction and Esterification of the Carboxylic Acid Function

The defining feature of a glucuronic acid derivative is the carboxylic acid at the C-6 position. This is typically introduced by the selective oxidation of the primary hydroxyl group of a suitably protected glucose precursor.

Oxidation Methodologies for C-6 Hydroxyl to Carboxylic Acid

The selective oxidation of the primary C-6 hydroxyl group to a carboxylic acid in the presence of secondary hydroxyls (or their protected forms) is a crucial transformation. nih.gov A variety of oxidizing agents can be employed for this purpose. While strong, non-selective oxidants like potassium dichromate(VI) are capable of this transformation, they often require harsh conditions and can lead to over-oxidation or side reactions. libretexts.orglibretexts.org

Modern synthetic chemistry favors milder and more selective reagents. Chromium(VI)-based reagents, such as chromium trioxide (CrO₃) in the presence of a co-oxidant like periodic acid (H₅IO₆), can effectively oxidize primary alcohols to carboxylic acids under relatively mild conditions. organic-chemistry.org Other methods employ reagents based on ruthenium or hypervalent iodine. researchgate.net The choice of oxidant often depends on the specific protecting groups present in the substrate to ensure their stability during the reaction. nih.gov

| Oxidizing System | Description |

| Chromium (VI) Reagents | e.g., Jones Reagent (CrO₃/H₂SO₄), PCC, PDC. Can be harsh; milder variants exist. nih.govlibretexts.org |

| Ruthenium Tetroxide | A powerful oxidizing agent, often generated in situ. researchgate.net |

| TEMPO-based systems | A catalytic system known for its high selectivity for primary alcohols. nih.govmdpi.com |

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is a widely used and highly efficient method for the selective oxidation of primary alcohols to carboxylic acids. researchgate.netresearchgate.net This system operates under mild conditions and demonstrates excellent chemoselectivity, leaving secondary alcohols largely untouched. nih.gov

The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium salt, which then oxidizes the alcohol to an aldehyde. The aldehyde can be further oxidized to the carboxylic acid. A stoichiometric co-oxidant is required to regenerate the N-oxoammonium salt. windows.net Common co-oxidants include sodium hypochlorite (NaOCl) in the presence of sodium bromide (NaBr) or bis(acetoxy)iodobenzene (BAIB). mdpi.comwindows.net

A biphasic system, for example using dichloromethane and water, is often employed. mdpi.comwindows.net The reaction pH is a critical parameter and is typically maintained around 10 for optimal results when oxidizing cellulose derivatives. researchgate.net For specific substrates, modifications to the standard protocol may be necessary. For instance, in the synthesis of certain glycosaminoglycans, standard TEMPO/NaOCl procedures were found to be ineffective for hydrophobic substrates, necessitating the development of alternative TEMPO-based systems. nih.gov A successful protocol for a related glucoside involved using TEMPO with BAIB in a dichloromethane/water mixture. mdpi.com

Other Oxidative Approaches for Uronic Acid Formation

The selective oxidation of the primary alcohol at the C-6 position of a glucose derivative is a critical step in the formation of glucuronic acid. While TEMPO-mediated oxidation is a common method, several other oxidative approaches have been successfully employed.

One historical yet effective method involves the use of nitrogen dioxide (N₂O₄). In this process, a protected glucose derivative, where the aldehyde group is masked, is treated with nitrogen dioxide to oxidize the primary alcohol to a carboxylic acid. google.com For instance, crystalline methyl glucoside in a finely divided state can be exposed to an atmosphere of oxygen and nitrogen dioxide at a controlled temperature (not exceeding 50°C) to yield the corresponding glucuronic acid derivative. google.com The mechanism involves the selective oxidation of the unprotected primary alcohol while the other hydroxyl groups and the protected anomeric position remain intact. google.com

Another approach involves the use of strong oxidizing agents like nitric acid. The direct oxidation of starch with concentrated nitric acid can produce sodium glucuronate. wikipedia.org In this reaction, the low water content prevents the hydrolysis of the starch polymer and allows for the selective oxidation of the primary hydroxyl groups. wikipedia.org

In biological systems, the oxidation of glucose to glucuronic acid occurs via an activated intermediate, UDP-α-D-glucose (UDPG). wikipedia.org This enzymatic oxidation is highly specific and efficient. While not a direct laboratory method for the synthesis of the target compound, it provides a blueprint for highly selective C-6 oxidation.

Catalytic oxidation methods using precious metals have also been explored. For example, platinum-based catalysts can be used for the aerobic oxidation of glucose derivatives to glucuronic acid. cardiff.ac.uk These heterogeneous catalytic systems offer advantages in terms of catalyst recovery and reuse.

It is important to note that direct oxidation of an unprotected aldose with many common oxidizing agents will preferentially oxidize the more reactive aldehyde group at C-1. wikipedia.orgstackexchange.comechemi.com Therefore, protection of the anomeric center and other hydroxyl groups is a prerequisite for the selective oxidation of the C-6 primary alcohol in a laboratory setting. wikipedia.org

Anomeric Esterification Methods (e.g., Benzyl Ester Formation)

Following the formation of the uronic acid, the next key step is the esterification of the anomeric hydroxyl group to form the benzyl ester. The presence of the electron-withdrawing carboxyl group at C-5 can decrease the reactivity of the anomeric center, making this transformation challenging. nih.gov

Several general methods for glycoside bond formation can be adapted for the synthesis of uronic acid esters. The Koenigs-Knorr reaction, a classical method for glycosylation, can be applied. This reaction typically involves the use of a glycosyl halide donor and a promoter, such as a silver or mercury salt. However, the formation of orthoester byproducts can be a competing reaction. nih.gov

Another approach utilizes glycosyl imidate donors, which have been shown to be more reactive in some cases, leading to better yields. nih.gov For instance, a glucuronate imidate donor can be activated with a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) to react with an alcohol and form the desired glycoside. nih.gov

Glycosyl sulfonate donors, such as methyl 2,3,4-tri-O-benzoyl-1-methanesulfonyl-α-D-glucopyranuronate, have also been used for the synthesis of N-glucuronides and have potential applications in the formation of O-glycosides from nucleophilic hydroxyl-containing acceptors. nih.gov

For the specific formation of a benzyl ester, the protected glucuronic acid can be reacted with benzyl alcohol under appropriate esterification conditions. Standard acid-catalyzed esterification (Fischer esterification) is one possibility, although the conditions need to be carefully controlled to avoid deprotection of other acid-labile protecting groups.

Alternatively, coupling reactions using activating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed to form the benzyl ester under milder conditions.

Another effective method is the reaction of a glucuronic acid salt, such as sodium glucuronate, with benzyl bromide or benzyl iodide. This Williamson ether synthesis-like reaction proceeds via an SN2 mechanism and is a common method for introducing benzyl groups.

Orthogonal Protecting Group Strategies in Synthesis

The synthesis of complex molecules like "this compound" relies heavily on the use of protecting groups to mask reactive functional groups and allow for selective transformations at other positions. An orthogonal protecting group strategy is essential, wherein different protecting groups can be removed under specific and distinct conditions without affecting the others.

Selection and Sequential Deprotection/Reprotection

The selection of protecting groups is dictated by their stability to the reaction conditions employed in subsequent steps and the ease of their selective removal. For the target molecule, benzyl groups are used to protect the hydroxyl groups at the 2, 3, and 4 positions. Benzyl ethers are stable to a wide range of reaction conditions, including acidic and basic hydrolysis, but can be readily removed by catalytic hydrogenolysis.

The anomeric position is protected as a benzyl ester. This ester linkage is susceptible to both acidic and basic hydrolysis, as well as hydrogenolysis. The choice of the anomeric protecting group is critical as it influences the stereochemical outcome of glycosylation reactions.

A typical synthetic sequence might involve:

Protection of the hydroxyl groups at C-2, C-3, and C-4 of a suitable glucose derivative with benzyl groups.

Selective oxidation of the primary hydroxyl group at C-6 to a carboxylic acid.

Esterification of the anomeric hydroxyl group with benzyl alcohol.

The sequential deprotection would involve the selective removal of the anomeric benzyl ester, if further modification at this position is desired, followed by the deprotection of the benzyl ethers at C-2, C-3, and C-4.

Influence of Protecting Groups on Stereoselectivity and Reactivity

The nature and position of protecting groups can significantly influence the stereoselectivity and reactivity of a carbohydrate molecule.

Reactivity: The electron-withdrawing nature of the carboxyl group at C-5 in a glucuronic acid derivative decreases the electron density at the anomeric center, making it less reactive towards nucleophilic attack in glycosylation reactions. nih.gov The presence of bulky protecting groups can also sterically hinder the approach of reagents to a particular reaction site.

Stereoselectivity: The protecting group at the C-2 position plays a crucial role in controlling the stereochemical outcome of glycosylation reactions at the anomeric center. A participating protecting group, such as an acetyl or benzoyl group, can lead to the formation of a 1,2-trans-glycoside through the formation of a cyclic acyl oxonium ion intermediate. In contrast, a non-participating protecting group, like a benzyl ether, does not have this directing effect, and the stereochemical outcome is influenced by other factors such as the solvent, temperature, and the nature of the glycosyl donor and acceptor.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O7/c35-33(40-24-28-19-11-4-12-20-28)32-30(38-22-26-15-7-2-8-16-26)29(37-21-25-13-5-1-6-14-25)31(34(36)41-32)39-23-27-17-9-3-10-18-27/h1-20,29-32,34,36H,21-24H2/t29-,30-,31+,32-,34?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZVCCVFRMQHQJ-NVUQYOTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](OC([C@@H]2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of Benzyl 2,3,4 Tri O Benzyl D Glucuronate

Anomeric Reactivity and Leaving Group Activation

The utility of Benzyl (B1604629) 2,3,4-tri-O-benzyl-D-glucuronate as a glycosyl donor hinges on the activation of its anomeric center. This is typically achieved by converting the anomeric hydroxyl group into a good leaving group, thereby rendering the anomeric carbon susceptible to nucleophilic attack by a glycosyl acceptor. The most common strategies involve the formation of trichloroacetimidate (B1259523) or thioglycoside derivatives.

The trichloroacetimidate method is a widely employed strategy for activating glycosyl donors. Benzyl 2,3,4-tri-O-benzyl-D-glucuronate can be readily converted to its corresponding trichloroacetimidate donor by reaction with trichloroacetonitrile in the presence of a base, such as sodium hydride or potassium carbonate. The resulting glycosyl trichloroacetimidate is a stable, isolable compound that can be activated under mild acidic conditions to effect glycosylation.

The activation of the trichloroacetimidate group by a catalytic amount of a Lewis or Brønsted acid generates a highly reactive oxocarbenium ion intermediate, which is then intercepted by the glycosyl acceptor. The choice of acid catalyst can significantly influence the reaction's efficiency and stereoselectivity. These donors are valued for their high reactivity and the often clean and high-yielding glycosylation reactions they provide. The trichloroacetimidate of this compound serves as a key building block in the synthesis of various biologically significant glycans.

| Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | Yield (%) | α:β Ratio |

|---|---|---|---|---|---|

| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -20 to 0 | 85 | 1:4 |

| Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | BF₃·OEt₂ | CH₂Cl₂ | -40 | 78 | >1:20 (β) |

| N-acetyl-D-glucosamine derivative | TMSOTf | DCE | 0 | 65 | 1:5 |

Thioglycosides are another important class of glycosyl donors derived from this compound. These are typically prepared by reacting the parent compound with a thiol, such as thiophenol or ethyl thiol, under acidic conditions. Thioglycosides are generally more stable than trichloroacetimidates and can tolerate a wider range of reaction conditions, making them valuable in multi-step oligosaccharide synthesis.

The activation of thioglycoside donors requires a thiophilic promoter, which coordinates to the anomeric sulfur atom, facilitating its departure as a leaving group. A common and effective promoter system is the combination of N-iodosuccinimide (NIS) and a catalytic amount of a Brønsted or Lewis acid, such as triflic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). Other activators include methyl triflate (MeOTf) and various metal salts. The choice of the thio-leaving group (e.g., thiophenyl vs. thioethyl) and the activation conditions can be fine-tuned to control the reactivity and stereoselectivity of the glycosylation reaction.

| Thio-Leaving Group | Glycosyl Acceptor | Promoter System | Solvent | Yield (%) | α:β Ratio |

|---|---|---|---|---|---|

| Thiophenyl | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS/TfOH | CH₂Cl₂ | 92 | 1:3 |

| Thioethyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | MeOTf | Toluene | 75 | 1:1 |

| Thiophenyl | Primary alcohol | DMTST | CH₂Cl₂/Et₂O | 88 | 1:6 |

Lewis acids play a crucial role in the activation of both trichloroacetimidate and thioglycoside donors of this compound. Common Lewis acids employed in these reactions include trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride etherate (BF₃·OEt₂), and tin(II) chloride (SnCl₂).

The strength and nature of the Lewis acid can have a profound impact on the reaction rate and the stereochemical outcome. For instance, highly reactive Lewis acids like TMSOTf can promote rapid glycosylation even at low temperatures. The choice of Lewis acid can also influence the equilibrium between different reactive intermediates, such as oxocarbenium ions and covalent glycosyl triflates, which in turn affects the α/β selectivity of the glycosidic bond formation. In some cases, the combination of a Lewis acid with other reagents, such as in the NIS/TfOH system for thioglycoside activation, provides a synergistic effect, leading to enhanced reactivity and selectivity. Careful selection of the Lewis acid is therefore a key parameter in designing a successful glycosylation strategy with donors derived from this compound.

Stereoselective Glycosylation Reactions

A major challenge in carbohydrate synthesis is the stereoselective formation of the glycosidic linkage. The glycosylation reactions involving donors derived from this compound can lead to the formation of either α- or β-glycosides, and controlling this stereoselectivity is of paramount importance.

The stereochemical outcome of glycosylation reactions with this compound donors is governed by a complex interplay of several factors:

The nature of the glycosyl donor and leaving group: The reactivity of the leaving group can influence the reaction mechanism. More reactive leaving groups may favor Sₙ1-type pathways through an oxocarbenium ion, which can be attacked from either face, while less reactive leaving groups might favor Sₙ2-type displacement.

The reactivity of the glycosyl acceptor: More nucleophilic acceptors tend to react faster, which can influence the stereochemical outcome.

The reaction conditions: Temperature, solvent, and the nature of the promoter or catalyst all play a crucial role. For instance, polar, coordinating solvents like acetonitrile can favor the formation of β-glycosides through the formation of an α-nitrilium ion intermediate, which blocks the α-face of the donor. In contrast, non-coordinating solvents like dichloromethane often favor α-glycoside formation due to the anomeric effect.

The protecting groups on the donor: The benzyl groups at C-2, C-3, and C-4 are considered "non-participating" in the classical sense, as they lack a carbonyl group that can form a cyclic acyloxonium ion intermediate. However, their steric and electronic properties can still influence the conformation of the pyranose ring and the trajectory of the incoming nucleophile.

| Donor Type | Solvent | Promoter | Temperature (°C) | Predominant Anomer |

|---|---|---|---|---|

| Trichloroacetimidate | CH₂Cl₂ | TMSOTf | -78 | α |

| Trichloroacetimidate | CH₃CN | TMSOTf | -40 | β |

| Thioglycoside | Toluene | NIS/TfOH | -60 | α |

| Thioglycoside | Et₂O | NIS/TfOH | -78 | β |

Neighboring group participation is a powerful tool for achieving high stereoselectivity in glycosylation reactions. beilstein-journals.org This typically involves the participation of a protecting group at the C-2 position of the glycosyl donor. beilstein-journals.org In the case of this compound, the C-2 protecting group is a benzyl ether. Unlike acyl groups (e.g., benzoyl or acetyl), ether protecting groups are generally considered non-participating because they cannot form a stable cyclic intermediate, such as a dioxolenium ion, to shield one face of the donor. beilstein-journals.org

Anomerization Processes in Glucuronic Acid Derivatives

Anomerization, the epimerization at the anomeric center (C-1), is a fundamental process in carbohydrate chemistry, often utilized to obtain thermodynamically more stable glycosides. For glucuronic acid derivatives, including this compound, this process is significantly influenced by several factors, most notably the presence of a C-6 carboxyl group and the choice of catalyst and protecting groups.

Research has shown that glucuronic and galacturonic acid derivatives undergo Lewis acid-catalyzed anomerization at rates that are dramatically faster—approximately 10 to 3000 times faster—than their corresponding glucopyranoside and galactopyranoside counterparts. acs.org This rate enhancement is attributed to the electron-withdrawing nature of the carboxyl group at C-5, which influences the stability of the oxocarbenium-like transition state.

Lewis acids such as tin(IV) chloride (SnCl₄) and titanium(IV) chloride (TiCl₄) are commonly employed to promote anomerization. acs.orgresearcher.life The mechanism is believed to involve coordination of the Lewis acid to the pyranose ring oxygen and another site, such as the C-6 carbonyl group, which facilitates the cleavage of the glycosidic bond (endocyclic cleavage). researcher.liferesearchgate.net This chelation-induced process leads to the formation of an equilibrium mixture of α and β anomers. For glucuronides, this equilibrium often favors the α-anomer, an outcome explained by the coordination of the anomeric heteroatom and the C-6 carbonyl group to the Lewis acid, which enhances the anomeric effect. researcher.life

The choice of protecting groups on the glucuronic acid backbone also plays a critical role. Studies comparing acetyl and benzoyl protecting groups have demonstrated that the presence of benzoyl groups can lead to faster anomerization rates. researchgate.net While specific kinetic data for the fully benzylated this compound is not extensively detailed, the principles established for other acylated and ether-protected glucuronides suggest it would be highly susceptible to Lewis acid-catalyzed anomerization, likely favoring the formation of the α-anomer.

Table 1: Factors Influencing Lewis Acid-Catalyzed Anomerization of Glucuronic Acid Derivatives

| Factor | Influence on Anomerization | Rationale |

|---|---|---|

| Lewis Acid | TiCl₄ is often more efficient than SnCl₄, leading to higher α:β ratios for O- and S-glucuronides. acs.orgresearcher.life | The nature of the Lewis acid affects the stability of the complex formed with the saccharide, influencing the equilibrium position. researcher.life |

| Protecting Groups | Benzoyl groups at O-2 lead to faster anomerization rates compared to acetyl groups. researchgate.net | The electronic properties of the protecting groups influence the reactivity of the glycosidic bond. |

| Substrate Structure | The presence of the C-6 carboxyl group in glucuronates dramatically accelerates the reaction compared to glucosides. acs.org | Chelation of the Lewis acid to the C-6 carbonyl and the ring oxygen facilitates endocyclic cleavage. researcher.liferesearchgate.net |

| Temperature & Concentration | Higher temperatures and increased concentrations of the Lewis acid can be required to drive the reaction to completion. researchgate.net | These parameters influence the reaction kinetics and the position of the equilibrium. researchgate.net |

Chemical Transformations at Non-Anomeric Positions (Controlled functionalization)

The controlled functionalization of this compound at the non-anomeric positions (C-2, C-3, and C-4) presents a significant synthetic challenge due to the stability and steric hindrance of the benzyl ether protecting groups. These groups are generally robust and not easily displaced or modified without leading to deprotection.

Selective functionalization would typically require a strategy involving the selective removal of one of the benzyl ethers to unmask a hydroxyl group, followed by the desired chemical transformation. However, achieving regioselective de-O-benzylation at a specific position among C-2, C-3, and C-4 in a perbenzylated sugar is notoriously difficult. The reactivity of these positions is often similar, making selective deprotection challenging without affecting the other benzyl ethers or the benzyl ester at C-1.

Methodologies for regioselective de-O-benzylation in polybenzylated sugars have been explored, often relying on specialized reagents or catalytic systems. For instance, treatment of certain per-benzylated glucosides with triisobutylaluminium (TIBAL) has been shown to achieve selective debenzylation at the 2-O-position, provided there is a 1,2-cis arrangement of adjacent oxygen atoms. rsc.org Other approaches have utilized Lewis acids like SnCl₄ and TiCl₄ for the regioselective removal of a secondary benzyl group in 1,6-anhydrohexoses. rsc.org While these methods have been applied to other carbohydrate scaffolds, their direct application to this compound for controlled functionalization at non-anomeric positions is not well-documented in the reviewed literature. Any such transformation would likely be a multi-step process involving carefully orchestrated protection-deprotection sequences.

Applications in Complex Carbohydrate and Glycoconjugate Synthesis

Utilization in Disaccharide Synthesis

The stereoselective formation of the glycosidic bond is a central challenge in carbohydrate chemistry. Benzyl (B1604629) 2,3,4-tri-O-benzyl-D-glucuronate, when activated as a glycosyl donor (e.g., as a trichloroacetimidate (B1259523) or thioglycoside), is instrumental in the synthesis of disaccharides containing a glucuronic acid (GlcA) moiety. The stereochemical outcome of the glycosylation is highly dependent on the reaction conditions, the nature of the protecting groups on both the donor and acceptor, and the promoter used.

Synthesis of β-Linked Glucuronic Acid Containing Disaccharides

For instance, the synthesis of β-D-GlcA-(1→3)-β-D-Gal disaccharides has been accomplished using acetylated glucuronic acid donors, which favor the β-linkage. nih.gov While direct examples using the per-benzylated title compound are less common for achieving high β-selectivity without participating groups, the general principles of glycosylation chemistry suggest that solvent choice and temperature control are critical. More reactive, benzyl-protected glucuronate donors are often employed to improve glycosylation efficiency. nih.gov In one example, the coupling of methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyran)uronate with a galactose acceptor yielded the protected β-linked disaccharide, which served as a key intermediate for further modifications. nih.gov

| Donor | Acceptor | Product | Linkage | Reference |

| Methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyran)uronate | Benzyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside | Benzyl 2-O-benzoyl-3-O-[methyl (2,3,4-tri-O-acetyl-β-D-glucopyranosyl)uronate]-β-D-galactopyranoside | β(1→3) | nih.gov |

Formation of α-Linked Glucuronic Acid Containing Disaccharides

Achieving α-stereoselectivity in glucuronidation without a participating group at C-2 is a significant synthetic challenge. mdpi.com Research has focused on methods to direct the formation of the α-linkage. One such strategy is the hydrogen bond-mediated aglycone delivery (HAD) approach. mdpi.com In a model glycosylation study, various glucuronic acid donors were compared. While a donor with a 4-O-benzoyl group gave a 1:2 ratio of α:β isomers, a donor featuring a 4-O-picoloyl group, capable of forming a hydrogen bond with the acceptor, significantly improved the selectivity, affording a 7.4:1 α:β ratio. mdpi.com This demonstrates that modification of the protecting groups on the benzyl 2,3,4-tri-O-benzyl-D-glucuronate framework can strongly influence the stereochemical outcome. In another study, a 2,3,4-tri-O-benzyl trichloroacetimidate donor yielded an α:β ratio of 5:1 in a model glycosylation. mdpi.com

| Donor | Acceptor | α:β Ratio | Method | Reference |

| 4-O-Picoloyl GlcA donor | Allyl α-L-fucopyranoside derivative | 7.4:1 | Hydrogen bond-mediated aglycone delivery (HAD) | mdpi.com |

| 4-O-Benzoyl GlcA donor | Allyl α-L-fucopyranoside derivative | 1:2 | Standard glycosylation | mdpi.com |

| 2,3,4-tri-O-benzyl trichloroacetimidate donor | Model acceptor | 5:1 | Not specified | mdpi.com |

Specific Disaccharide Building Blocks (e.g., GlcN-α-1,4-GlcA)

The disaccharide d-GlcN-α-1,4-d-GlcA is a core structural unit of heparan sulfate (B86663) (HS), a biologically crucial glycosaminoglycan. acs.orggoogle.com The synthesis of this building block on a large scale is essential for constructing HS oligosaccharides for biological studies. acs.org A scalable synthesis has been developed exploring dehydrative glycosylation between d-glucosamine donors and d-glucuronate acceptors. acs.org In this approach, various protecting groups on both the donor and acceptor were evaluated to optimize the yield and stereoselectivity of the desired α-linkage. The use of a d-glucuronate acceptor with a para-methoxyphenyl (PMP) group at the anomeric position proved to be optimal for the diastereoselective synthesis of the appropriately protected d-GlcN-α-1,4-d-GlcA disaccharide building block. acs.org This protected disaccharide can then be further manipulated, for example, by removing the PMP group to generate a hemiacetal, which can be converted into a glycosyl donor for use in iterative glycosylation to build longer heparan sulfate chains. acs.org

Assembly of Oligosaccharide Structures

Benzyl-protected glucuronic acid donors are fundamental for the synthesis of complex oligosaccharides, including fragments of pathogenic and human polysaccharides. Their stability allows for complex, multi-step reaction sequences required for assembling these large molecules.

Convergent and Linear Synthesis Strategies

A convergent strategy has been successfully applied to the synthesis of fragments of the Cryptococcus neoformans glucuronoxylomannan (GXM) capsular polysaccharide. johnshopkins.edursc.org This approach relies on the synthesis of di-, tri-, tetra-, penta-, and hexasaccharide thioglycoside building blocks which are then coupled to assemble larger structures, up to an octadecasaccharide. rsc.org For example, a trisaccharide thioglycoside containing a glucuronic acid unit was prepared and used as both a donor and an acceptor in subsequent glycosylations to build hexa- and heptasaccharide structures. nih.govresearchgate.net This block-synthesis approach proved viable for constructing these complex structures with high yields and selectivity. nih.govresearchgate.net Similarly, a modular synthesis of heparan sulfate oligosaccharides has been developed, where protected disaccharide units are assembled and then coupled to form larger tetrasaccharides and beyond. nih.gov

Role in Synthesizing Specific Polysaccharide Fragments (e.g., from Cryptococcus neoformans, Heparan Sulfate)

Cryptococcus neoformans: The capsular polysaccharide of this pathogenic fungus, particularly the glucuronoxylomannan (GXM), is a key virulence factor. nih.govnih.gov Chemical synthesis of GXM fragments is crucial for developing vaccine candidates and for mapping protective antibody epitopes. johnshopkins.edunih.gov A key building block used in these syntheses is an ethyl (benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranosyl-uronate) derivative, which is incorporated into a trisaccharide thioglycoside. nih.govresearchgate.net This building block, corresponding to the GXM serotype B and C structures, has been shown to be an efficient glycosyl donor in dimethyl(methylthio)sulfonium-trifluoromethansulfonate (DMTST)-promoted reactions, proceeding with high yield and complete α-selectivity for the mannose linkages in the backbone. nih.govresearchgate.net

Heparan Sulfate (HS): HS are linear polysaccharides involved in a myriad of biological processes through interactions with proteins. google.comrsc.org Their complex and heterogeneous structures, characterized by specific sulfation patterns, make purely chemical synthesis extremely challenging. rsc.org However, access to structurally defined HS oligosaccharides is critical for structure-activity relationship studies. google.comnih.gov The chemical synthesis of HS fragments relies on the modular assembly of disaccharide building blocks, such as the d-GlcN-α-1,4-d-GlcA unit derived from glucuronic acid donors. acs.orgnih.gov These syntheses require complex protecting group strategies to differentiate the various hydroxyl and amino groups for regioselective sulfation in the final steps. Benzyl ethers are commonly used for semi-permanent protection of hydroxyl groups during the assembly of the saccharide backbone. nih.gov

Glycoconjugate Research and Probe Synthesis

The synthesis of glycoconjugates—biomolecules composed of carbohydrates linked to proteins or lipids—is essential for studying their myriad roles in biology. nih.gov Fully protected glucuronic acid derivatives are instrumental in creating these complex structures and in synthesizing molecular probes to investigate their biological functions.

Chemical glycosylation is a fundamental process for forming glycosidic bonds, which involves the reaction of a glycosyl donor (an electrophile) with a glycosyl acceptor (a nucleophile). nih.gov This strategy relies on a selectively protected glycosyl donor that has a leaving group at the anomeric center, which becomes activated to allow substitution by the acceptor molecule. nih.gov

Glycosyl donors derived from glucuronic acid, such as this compound, are frequently used, but their reactivity can be challenging. The electron-withdrawing carboxyl group at the C-5 position destabilizes the critical oxocarbenium ion intermediate, which can lead to inefficient glycosylation reactions. nih.govyoutube.com To overcome this, synthetic strategies often involve converting the fully protected this compound into more reactive donor species, such as trichloroacetimidates or glycosyl bromides. nih.gov The use of benzyl ether protecting groups, which are considered "arming" groups, helps to increase electron density at the reaction center, thereby stabilizing the intermediate and promoting the reaction. youtube.com

This methodology is crucial for synthesizing biologically important oligosaccharides like heparan sulfate, where modular disaccharide building blocks derived from protected glucuronic acid are assembled. rsc.orgnih.govnih.gov For example, glucuronyl donors with ether protecting groups at C-4 have been shown to perform well in glycosylations with 2-azido-2-deoxy glycosyl acceptors. nih.gov

Table 1: Examples of Glycosylation Reactions Using Protected Glucuronic Acid Donors

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Product | Application | Reference |

|---|---|---|---|---|---|

| Glucuronyl donor with C-4 Nap ether and C-2 Lev ester (27) | 2-azido-2-deoxy glycosyl acceptor with free C-4 hydroxyl (28) | Not specified | Disaccharide (29) | Synthesis of Heparan Sulfate (HS) oligosaccharides | nih.gov |

| Methyl (2,3,4-tri-O-benzoyl-α-d-glycopyranosyl bromide)uronate (5a) | Lamotrigine | CdCO₃ | N2-conjugate of Lamotrigine | Synthesis of drug metabolites | nih.gov |

| Glucosyluronate bromide (1) | p-nitrophenol (30) | Not specified | Glycoside intermediate | Synthesis of drug metabolites (ABT-751) | nih.gov |

| Imidate donor (28) | ABT-724 precursor (34) | BF₃·Et₂O | Glucuronide conjugate (35) | Gram-scale synthesis of a D₄ dopamine (B1211576) receptor agonist metabolite | nih.gov |

This compound and its analogs serve as starting materials for the synthesis of model substances used to probe complex biological systems. These well-defined synthetic molecules mimic parts of larger, naturally occurring glycoconjugates, allowing researchers to study specific molecular interactions. For instance, a related compound, benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside, was used as the starting material to prepare conjugates of the natural product triptolide. researchgate.net These synthetic conjugates function as model substances to investigate interactions with cellular components and to understand structure-activity relationships. researchgate.net

Another important application is the synthesis of model glucuronides to study the metabolism of dietary compounds by human gut microbiota. acs.org Researchers have synthesized a series of methoxyphenyl β-D-glucuronides to serve as defined substrates for bacterial β-D-glucuronidase enzymes. acs.org These studies help elucidate how gut bacteria process dietary phenols and how the resulting metabolites influence the bacterial ecosystem and host health. acs.org The synthesis of a fluorinated derivative, 4-fluorophenyl β-D-glucuronide, provided a sensitive probe for monitoring enzyme activity using ¹⁹F NMR without background interference. acs.org

Table 2: Synthesis of Model Substances for Biological Studies

| Model Substance Synthesized | Precursor Type | Biological System/Purpose | Reference |

|---|---|---|---|

| Triptolide-glucose conjugates | Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside | Probing molecular mechanisms of glycolipid-receptor interactions (Mincle receptor) | researchgate.net |

| Methoxyphenyl β-D-glucuronides | Fully protected glucuronic acid derivatives | Substrates for studying β-D-glucuronidase activity in human gut bacteria | acs.org |

| 4-Fluorophenyl β-D-glucuronide | Fully protected glucuronic acid derivatives | ¹⁹F NMR probe for sensitive detection of β-glucuronidase activity | acs.org |

The synthesis of authentic glucuronidated derivatives is critical for biochemical, pharmacological, and toxicological research. Glucuronidation is a major Phase II metabolic pathway in mammals, where drugs and other xenobiotics are conjugated with glucuronic acid to increase their water solubility and facilitate excretion. dergipark.org.trhyphadiscovery.com Having access to pure, synthesized glucuronide metabolites is essential for their identification in biological samples, for use as analytical standards, and for evaluating their specific biological activities or toxicities. arkat-usa.orgpsu.eduresearchgate.net

This compound is a key precursor for creating the activated glucuronyl donors (e.g., glucuronyl bromides or trichloroacetimidates) needed for these syntheses. nih.govnih.gov This approach has been used to prepare the N2-glucuronide of the antiepileptic drug Lamotrigine, providing the necessary reference standard for metabolic studies. nih.gov Similarly, synthetic strategies have been developed for the glucuronide metabolites of various other drugs, including the anti-estrogenic steroid ICI 182,780 and the D₄ dopamine receptor agonist ABT-724. nih.gov

Beyond drug metabolites, this chemistry is used to create probes for enzymatic assays. For example, various indoxyl-glucuronides have been synthesized. mdpi.com Upon enzymatic cleavage by β-glucuronidase, these substrates release an indoxyl species that subsequently undergoes oxidative dimerization to form a colored indigoid dye, providing a clear chromogenic signal for detecting enzyme activity under physiological conditions. mdpi.com

Table 3: Examples of Glucuronidated Derivatives for Biochemical Application

| Derivative Synthesized | Synthetic Approach | Purpose of Synthesis | Reference |

|---|---|---|---|

| Lamotrigine-N2-glucuronide | Glycosylation using methyl (2,3,4-tri-O-benzoyl-α-d-glucopyranosyl bromide)uronate | Preparation of drug metabolite for analytical and toxicological studies | nih.gov |

| ABT-724 glucuronide | Glycosylation with an imidate donor derived from protected glucuronic acid | Phase II metabolite synthesis for clinical studies | nih.gov |

| Indoxyl-glucuronides with tethers | Multi-step synthesis from indoxyl precursors and protected glucuronic acid | Chromogenic probes for detecting β-glucuronidase activity and bioconjugation | mdpi.com |

| 1β-O-Acyl glucuronides | Selective acylation of benzyl D-glucuronate | Synthesis of chemically unstable acyl glucuronide metabolites for study | technologynetworks.com |

Development of Advanced Synthetic Building Blocks

The chemical synthesis of complex glycans is a challenging endeavor that relies on a toolkit of versatile and selectively protected monosaccharide "building blocks". researchgate.netsigmaaldrich.com this compound is a quintessential example of such an advanced building block. Its utility stems from the strategic use of benzyl groups for protection, which are stable under a wide range of chemical conditions but can be removed selectively. nih.govacs.org

The benzyl ethers at positions C-2, C-3, and C-4, along with the benzyl ester at C-6, are considered "permanent" or "persistent" protecting groups. wiley-vch.de They are robust and withstand both acidic and basic conditions often required for subsequent synthetic steps, such as further glycosylations. wiley-vch.de This stability allows chemists to perform reactions specifically at the unprotected anomeric (C-1) hydroxyl group, making the compound an excellent precursor for creating activated glycosyl donors. The benzyl groups can later be removed simultaneously and under mild, neutral conditions via catalytic hydrogenation, which typically does not affect other functional groups in the assembled glycan. wiley-vch.de This orthogonal protection strategy is fundamental to the modular assembly of complex oligosaccharides, such as those found in glycosaminoglycans. rsc.orgresearchgate.net

Table 4: Strategic Advantages of Protecting Groups on this compound

| Protecting Group | Position(s) | Key Properties | Removal Condition | Synthetic Advantage | Reference |

|---|---|---|---|---|---|

| Benzyl ether (Bn) | C-2, C-3, C-4 | Stable to a wide range of acidic and basic conditions. Considered an "arming" group that enhances donor reactivity. | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Allows for selective manipulation of the anomeric position and subsequent deprotection without affecting the overall structure. | youtube.comwiley-vch.dempg.de |

| Benzyl ester | C-6 (Carboxyl) | Stable under glycosylation conditions. | Catalytic Hydrogenation | Protects the carboxylic acid during synthesis and is removed concurrently with the benzyl ethers, simplifying the final deprotection step. | technologynetworks.com |

Mechanistic and Theoretical Investigations of Glucuronic Acid Glycosylation

Elucidation of Glycosylation Reaction Pathways

The mechanism of glycosylation is not a single, discrete pathway but rather a continuum ranging from bimolecular SN2-like reactions to unimolecular SN1-like processes. nih.govcore.ac.ukresearchgate.net The specific path taken by a glycosyl donor such as Benzyl (B1604629) 2,3,4-Tri-O-benzyl-D-glucuronate is highly dependent on the reaction conditions, the nature of the glycosyl acceptor (nucleophile), and the promoter system used. researchgate.netacademie-sciences.fr The activation of the glycosyl donor leads to the formation of highly reactive intermediates, with the glycosyl oxocarbenium ion being a central figure in most mechanistic proposals. core.ac.ukacademie-sciences.fruab.cat The journey from the glycosyl donor to the final glycoside product involves a series of potential intermediates, including contact ion pairs (CIP), solvent-separated ion pairs (SSIP), and covalent glycosyl triflates, all of which can influence the reaction's stereochemical outcome. nih.govresearchgate.net

The glycosyl oxocarbenium ion is widely considered a key intermediate in glycosylation reactions proceeding through a dissociative (SN1-like) mechanism. nih.govcore.ac.ukuab.cat This planar, electrophilic species is formed upon the departure of the leaving group from the anomeric carbon of the donor. The stereoselectivity of the glycosylation then depends on the trajectory of the nucleophilic attack on this fleeting intermediate. nih.gov For years, the transient nature of oxocarbenium ions made their direct observation challenging, relying heavily on theoretical calculations to predict their geometry and influence on reaction outcomes. nih.gov However, advanced techniques, including the use of superacids, have allowed for the generation and NMR spectroscopic characterization of various glycosyl oxocarbenium ions, providing crucial experimental validation for their existence and structure. core.ac.ukresearchgate.net

In many modern glycosylation protocols, particularly those employing powerful activators like triflic anhydride (B1165640) (Tf₂O), glycosyl triflates are formed as key intermediates. acs.orgru.nl These species can exist as an equilibrating mixture of α- and β-anomers. Recent studies using exchange NMR spectroscopy on glucuronic acid lactone donors have demonstrated that the axial glycosyl triflate is often the major observed intermediate. acs.org However, it is not always the primary product-forming species. A Curtin–Hammett scenario may be in effect, where a fast equilibrium exists between the more stable, but less reactive, axial triflate and a less stable, but more reactive, equatorial triflate. acs.org The latter can then be the sole or major species leading to the glycoside product, often proceeding with high stereoselectivity via an SN2-like displacement. acs.org The dissociation of the triflate counterion can also lead to the formation of ion pairs, which are themselves on the pathway to the oxocarbenium ion. ru.nl

The choice of catalyst and reaction conditions exerts profound control over the glycosylation mechanism and, consequently, the stereoselectivity. Promoters, often Lewis acids like trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O), are essential for activating the glucuronate donor. nih.govsemanticscholar.org The strength of the catalyst can influence where the reaction lies on the SN1/SN2 continuum. Stronger catalysts can promote the formation of more dissociated intermediates like oxocarbenium ions. For instance, SnCl₄ has been used to catalyze the coupling of glucuronic acid-derived lactone donors, leading to 1,2-cis-α-glycosides with high stereoselectivity. mdpi.com

Reaction conditions such as solvent, temperature, and concentration also play critical roles. acs.orgbeilstein-journals.orgfu-berlin.de Ether-type solvents (e.g., Et₂O, THF) can participate in the reaction, forming an equatorial oxonium intermediate that is then displaced by the acceptor in an SN2-like fashion to favor the formation of 1,2-cis (α) glycosides. dtu.dk Temperature is another influential factor, as different intermediates and transition states have different energy barriers, and adjusting the temperature can favor one pathway over another. fu-berlin.de Furthermore, concentration can affect the state of aggregation of the reactants. It has been proposed that supramolecular aggregates, rather than single molecules, can be the true reacting species in some cases, and changes in concentration can alter these aggregates and shift the reaction outcome. beilstein-journals.org Studies have shown that poorly selective glycosylation reactions can become more selective at lower concentrations, which often favors the desired 1,2-trans product in neighboring-group-directed reactions. acs.org

| Parameter | Influence on Mechanism | Typical Outcome with Glucuronic Acid Donors |

| Catalyst | Modulates the degree of leaving group dissociation (S | Strong Lewis acids (e.g., SnCl₄) can promote α-selectivity with specific donors. mdpi.com BF₃·Et₂O is commonly used with imidate donors. nih.gov |

| Solvent | Can participate in the reaction (e.g., Et₂O, THF) to form solvent-adduct intermediates. | Participating solvents can favor α-glycoside formation via an S |

| Temperature | Affects reaction rates and the relative energy barriers of competing pathways. | Lower temperatures can enhance selectivity by favoring the transition state with the lowest activation energy. acs.org |

| Concentration | Can influence the aggregation state of reactants and the order of the reaction. | Lower concentrations can sometimes improve selectivity in reactions prone to side products. acs.org |

Computational Chemistry Approaches to Reaction Mechanism

Given the transient and complex nature of glycosylation intermediates and transition states, computational chemistry has become an indispensable tool for mechanistic elucidation. researchgate.netntu.edu.sg Methods such as Density Functional Theory (DFT) allow for the detailed investigation of reaction pathways, providing insights into the structures, energies, and properties of species that are difficult or impossible to characterize experimentally. ntu.edu.sg

Computational studies can map the conformational energy landscape of glycosyl oxocarbenium ions, revealing the most stable conformers and their relative energies. acs.org This information is crucial for understanding and predicting the stereoselectivity of SN1-like reactions, as the outcome can be directly related to the stability and shape of these cationic intermediates. acs.org For glucuronic acid donors, theoretical calculations can model the electron-withdrawing effect of the C-5 carboxyl group and predict its impact on the stability and reactivity of the oxocarbenium ion. Furthermore, computational models can explore the entire reaction coordinate, identifying transition state structures and calculating activation energies for the formation of both α- and β-glycosides. This allows for a rationalization of experimentally observed stereoselectivities and provides a framework for designing more selective glycosyl donors and reaction conditions. acs.orgntu.edu.sg These theoretical investigations have been applied to explain acceptor-dependent stereoselectivity and the role of catalysts in directing reaction outcomes. ntu.edu.sg

| Computational Approach | Application in Glycosylation Mechanism | Insights Gained for Glucuronic Acid Donors |

| Density Functional Theory (DFT) | Calculation of energies and geometries of reactants, intermediates, and transition states. ntu.edu.sg | Rationalizes observed stereoselectivity (α vs. β) by comparing transition state energies. Explains the influence of catalysts and substituents. acs.orgntu.edu.sg |

| Conformational Energy Mapping | Identifies low-energy conformations of glycosyl oxocarbenium ions. acs.org | Relates the stability and shape of the cation conformers to the stereochemical outcome of S |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecules in solution, including solvent effects. nih.gov | Provides understanding of how solvent molecules and counter-ions interact with reactive intermediates. nih.gov |

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural verification of synthesized "Benzyl 2,3,4-tri-O-benzyl-D-glucuronate." These techniques provide detailed information about the molecular framework and the connectivity of atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "this compound." Through a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments, a detailed picture of the molecule's structure can be assembled.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of protons. For "this compound," the ¹H NMR spectrum is expected to exhibit characteristic signals for the glucuronic acid core protons and the numerous protons of the four benzyl (B1604629) groups. The anomeric proton (H-1) of the glucuronic acid moiety typically appears as a doublet in the downfield region of the spectrum. The coupling constant (J-value) of this signal is indicative of the stereochemical orientation of the benzyl group at the anomeric center. The protons of the pyranose ring (H-2, H-3, H-4, and H-5) resonate in a complex, often overlapping region. The benzylic protons of the four benzyl groups appear as distinct singlets or AB quartets, while the aromatic protons of these groups produce a complex multiplet pattern in the aromatic region of the spectrum.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum will show distinct signals for each carbon atom in "this compound." The carbonyl carbon of the benzyl ester is typically observed in the most downfield region. The anomeric carbon (C-1) signal is also characteristic and its chemical shift can further confirm the anomeric configuration. The carbons of the pyranose ring (C-2, C-3, C-4, C-5, and C-6) and the benzylic and aromatic carbons of the protecting groups will have distinct resonances.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is employed to definitively assign the proton and carbon signals. COSY experiments reveal proton-proton coupling networks, allowing for the tracing of the connectivity of the glucuronic acid ring protons. HSQC experiments correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹³C NMR signals based on the assigned ¹H NMR signals.

A representative, though not specific, set of expected NMR data is presented in the table below, based on analyses of similar protected glucuronate structures found in the literature. mdpi.comrsc.org

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H-1 | ~5.0-5.2 (d) | ~95-100 |

| H-2 | ~3.6-4.0 (m) | ~78-82 |

| H-3 | ~3.6-4.0 (m) | ~78-82 |

| H-4 | ~3.6-4.0 (m) | ~75-79 |

| H-5 | ~4.0-4.2 (d) | ~70-74 |

| -CH₂-Ph (benzyl ether) | ~4.5-5.0 (m) | ~73-76 |

| -CH₂-Ph (benzyl ester) | ~5.2-5.4 (s) | ~67-69 |

| Aromatic-H | ~7.2-7.5 (m) | ~127-138 |

| C=O | - | ~168-172 |

Note: The chemical shifts (δ) are given in parts per million (ppm) relative to a standard reference. The multiplicities are abbreviated as s (singlet), d (doublet), and m (multiplet). This table represents expected values and actual experimental data may vary.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of "this compound" and to gain structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.com

In a typical mass spectrum of this compound, the molecular ion ([M+Na]⁺ or [M+H]⁺) would be observed, confirming the molecular weight. Fragmentation patterns often involve the loss of benzyl groups, providing further evidence for the structure. HRMS would provide an exact mass that corresponds to the chemical formula C₃₄H₃₄O₇, further validating the identity of the synthesized compound. For instance, a common diagnostic fragment in the positive-ion mode for glucuronides is [M + H - 176]⁺. nih.gov

| Technique | Information Obtained | Expected m/z Values |

| MS | Molecular Weight and Fragmentation | [M+Na]⁺, [M+H]⁺, fragments corresponding to loss of benzyl groups |

| HRMS | Elemental Composition | Exact mass corresponding to C₃₄H₃₄O₇ |

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound." The IR spectrum would show characteristic absorption bands for the ester carbonyl group, the C-O bonds of the ethers and ester, and the aromatic C-H and C=C bonds of the benzyl groups. The absence of a broad O-H stretching band would confirm the complete benzylation of the hydroxyl groups of the parent glucuronic acid. A study on D-glucuronic acid showed that the C=O stretch of a free acid appears around 1720 cm⁻¹, which would be shifted in the ester. researchgate.net

| Functional Group | Expected Absorption Band (cm⁻¹) |

| Ester C=O stretch | ~1730-1750 |

| Aromatic C=C stretch | ~1600, ~1495, ~1450 |

| C-O stretch (ether and ester) | ~1050-1250 |

| Aromatic C-H stretch | ~3030-3100 |

| Aliphatic C-H stretch | ~2850-3000 |

X-ray Crystallography for Absolute Configuration and Conformation

Purity Assessment for Research Applications (excluding pharmaceutical testing context)

Ensuring the purity of "this compound" is critical for its use in research, as impurities can lead to ambiguous or incorrect experimental results. High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of protected carbohydrates. nih.govnih.gov

Q & A

Q. What are the key protective group strategies for synthesizing Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate, and how do they influence reaction outcomes?

The synthesis typically employs benzyl groups to protect hydroxyl positions, ensuring regioselectivity during glycosylation or oxidation steps. For example, Jones oxidation conditions (CrO₃ in H₂SO₄/acetone) are used to convert hydroxymethyl groups to carboxylates while retaining benzyl protections . The benzylidene group is also utilized for temporary protection of diols, as seen in disaccharide synthesis, which is later removed via acid hydrolysis . These strategies prevent unwanted side reactions and enable selective functionalization.

Q. How can researchers monitor the progress of glycosylation reactions involving this compound?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard methods. Nuclear magnetic resonance (NMR) spectroscopy is critical for tracking regiochemical and stereochemical changes. For instance, -NMR can confirm the retention of benzyl groups (δ ~7.3 ppm for aromatic protons) and detect shifts in anomeric protons (δ 4.5–5.5 ppm) during glycosidic bond formation .

Q. What are the primary applications of this compound in glycomimetic design?

The compound serves as a precursor for synthesizing glycoconjugates and glycan microarrays. Its benzyl-protected glucuronic acid moiety mimics natural glycans, enabling studies on carbohydrate-protein interactions (e.g., lectin binding) and immune receptor engagement . Deprotection under hydrogenolysis (H₂/Pd-C) yields free glucuronic acid residues for further functionalization .

Advanced Research Questions

Q. What mechanistic insights govern stereochemical control during glycosylation with this compound?

Stereoselectivity is influenced by the anomeric effect, solvent polarity, and promoter systems. Silver salicylate promotes α-linkage formation in glycosylation reactions, as observed in the synthesis of α-D-mannopyranosyl disaccharides . Conversely, triflate leaving groups (e.g., 4-O-trifluoromethanesulfonyl derivatives) enhance β-selectivity by stabilizing oxocarbenium ion intermediates via electron-withdrawing effects .

Q. How can crystallographic data resolve ambiguities in hydrogen bonding networks for benzyl-protected derivatives?

Single-crystal X-ray diffraction reveals intermolecular interactions, such as NH/OH hydrogen bonds stabilizing supramolecular assemblies. For example, studies on benzylamino derivatives demonstrated hydrogen bond distances of 2.41–2.61 Å between bromide ions and adjacent protons, influencing crystal packing . Such data validate computational models (e.g., AIMAll) used to predict non-covalent interactions .

Q. What analytical challenges arise in characterizing partially deprotected intermediates, and how are they addressed?

Overlapping signals in NMR spectra (e.g., benzyl vs. benzylidene protons) complicate structural elucidation. Multi-dimensional NMR (e.g., -HSQC) and mass spectrometry (ESI-TOF) are employed to differentiate intermediates. For example, ESI-TOF confirmed the molecular ion [M+Na]⁺ at m/z 596.67 for the acetylated derivative .

Q. How do contradictory data in synthetic protocols impact reaction reproducibility?

Discrepancies in yields (e.g., 65% vs. 40% for similar glycosylations) often stem from variations in promoters (Ag salicylate vs. BF₃·Et₂O) or moisture sensitivity. Rigorous drying of solvents and reagents, along with inert atmosphere use, mitigates such issues . Comparative studies using kinetic profiling (e.g., in situ IR) can identify optimal conditions .

Q. What strategies optimize the conjugation of glucuronate derivatives to biomolecules via thiourea linkages?

The isothiocyanate group in derivatives like 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate reacts with primary amines (e.g., lysine residues) under mild conditions (pH 7–8, 4°C). Reaction efficiency is monitored via UV-Vis (λ = 245 nm for thiourea formation) . Excess reagent is removed via size-exclusion chromatography to prevent crosslinking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.